3H,5H-Pyreno(1,10-cd)pyran-3,5-dione
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Overview
Description
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione is a chemical compound with the molecular formula C18H8O3 It is a polycyclic aromatic compound that contains a pyran ring fused to a pyrene moiety
Chemical Reactions Analysis
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .
Comparison with Similar Compounds
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can be compared with other similar compounds such as:
Pyran-3,5-dione: A simpler analog with fewer aromatic rings.
1H,3H-Perylo[3,4-cd]pyran-1,3-dione: Another polycyclic aromatic compound with a different arrangement of rings.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications .
Properties
CAS No. |
76895-43-7 |
---|---|
Molecular Formula |
C18H8O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene-2,4-dione |
InChI |
InChI=1S/C18H8O3/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(20)21-17)16(12)15(10)14(9)11/h1-8H |
InChI Key |
KEYVFAJISZJDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C(=O)OC4=O |
Origin of Product |
United States |
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